Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate is synthesized through the reaction of 5-Hydroxy-7-azaindole and Methyl 2,4-difluorobenzoate. The specific synthesis steps are as follows:
- To a three-necked flask, add 100 g of 5-hydroxy-7-azaindole (746 mmol), 141 g of methyl 2,4-difluorobenzoate (821 mmol), 237 g of potassium phosphate (1.12 mol), and 500 mL of diethylene glycol dimethyl ether.
- Heat the mixture to 110°C for 24 hours while monitoring the reaction using HPLC.
- Concentrate the reaction solution to dryness, then add 2L of ethyl acetate and 2L of water.
- Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.
- Reflux the crude product with 1260 mL of ethyl acetate, then slowly add it dropwise to a solution of 1260 mL of petroleum ether.
- After 1 hour of dropping, stir the mixture for 1 hour, slowly cool to 25°C, filter, and dry to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrrolo[2,3-b]pyridine core.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Scientific Research Applications
Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including its role as a BCL-2 inhibitor.
Medicine: Investigated for its potential in cancer therapy, particularly in treating chronic lymphocytic leukemia and estrogen receptor-positive breast cancer.
Industry: Utilized in the production of pharmaceutical compounds and other fine chemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the BCL-2 protein, which plays a crucial role in regulating cell death (apoptosis). By inhibiting BCL-2, the compound promotes apoptosis in cancer cells, thereby reducing tumor growth. The molecular targets and pathways involved include the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate
- Benzoic acid, 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-, methyl ester
Uniqueness
Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate is unique due to its specific substitution pattern, which enhances its biological activity and selectivity as a BCL-2 inhibitor. This makes it a valuable compound in the development of targeted cancer therapies .
Properties
Molecular Formula |
C15H11FN2O3 |
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Molecular Weight |
286.26 g/mol |
IUPAC Name |
methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate |
InChI |
InChI=1S/C15H11FN2O3/c1-20-15(19)11-4-3-10(16)8-12(11)21-13-5-2-9-6-7-17-14(9)18-13/h2-8H,1H3,(H,17,18) |
InChI Key |
CXWDRKGGJXRTRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)OC2=NC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
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